molecular formula C12H28BrN B1456432 Tetrapropylammonium-15N bromide CAS No. 287476-16-8

Tetrapropylammonium-15N bromide

Cat. No.: B1456432
CAS No.: 287476-16-8
M. Wt: 267.25 g/mol
InChI Key: BGQMOFGZRJUORO-IDBRGDLFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Tetraalkylammonium Salts in Fundamental Chemical Systems

Tetraalkylammonium salts are a class of quaternary ammonium (B1175870) compounds characterized by a central nitrogen atom bonded to four alkyl groups. These salts are notable for their diverse applications in chemistry. They are widely used as phase-transfer catalysts, electrolytes in electrochemical studies, and as structure-directing agents in the synthesis of porous materials like zeolites. sigmaaldrich.comsigmaaldrich.comchemimpex.comsacheminc.com

Their efficacy as phase-transfer catalysts stems from their ability to transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between immiscible reactants. chemimpex.com In electrochemistry, their ionic nature and solubility in organic solvents make them suitable for use in batteries and other electrochemical devices. sigmaaldrich.com Furthermore, in materials science, the specific size and shape of the tetraalkylammonium cation can direct the formation of crystalline structures with well-defined pores and channels, which are crucial for applications in catalysis and separation. sigmaaldrich.comundip.ac.id

Rationale for Investigating Tetrapropylammonium-15N Bromide in Scholarly Pursuits

The investigation of this compound is driven by the desire to combine the advantageous properties of tetraalkylammonium salts with the analytical power of isotopic labeling. The unlabeled form, tetrapropylammonium (B79313) bromide, is a known structure-directing agent in the synthesis of zeolites, such as ZSM-5, and acts as a phase-transfer catalyst. sigmaaldrich.comsacheminc.comgoogle.com By labeling the central nitrogen atom with ¹⁵N, researchers can gain unprecedented insights into the mechanisms of these processes.

For instance, in zeolite synthesis, ¹⁵N NMR spectroscopy can be employed to monitor the location, orientation, and chemical environment of the tetrapropylammonium cation within the forming zeolite framework. This can help to elucidate the role of the template in directing the crystallization process and in the formation of specific pore structures. In phase-transfer catalysis, tracing the ¹⁵N-labeled cation can clarify its transport mechanism across phase boundaries and its interactions with other species in the reaction mixture. Such detailed mechanistic understanding is crucial for optimizing existing catalytic systems and designing new, more efficient ones.

Scope and Structure of the Academic Research Outline

This article provides a comprehensive overview of the chemical compound this compound, focusing on its synthesis, properties, and potential applications in advanced chemical research. The content is structured to first introduce the broader context of isotopic labeling and the significance of tetraalkylammonium salts. It then delves into the specific characteristics of this compound, including its synthesis and physicochemical properties. The subsequent sections explore its potential research applications, drawing on the known uses of its unlabeled counterpart and the analytical advantages conferred by the ¹⁵N label. The article concludes with a summary of the key aspects discussed and a table of the chemical compounds mentioned. The information presented is based on available scientific literature and chemical data sources, with a strict focus on the scientific and technical aspects of the compound, excluding any dosage or safety information.

Physicochemical Properties of Tetrapropylammonium Bromide and its ¹⁵N-labeled Analog

The following table summarizes key physicochemical properties of both unlabeled and ¹⁵N-labeled tetrapropylammonium bromide.

PropertyTetrapropylammonium bromideThis compound
CAS Number 1941-30-6 nih.gov287476-16-8
Molecular Formula C₁₂H₂₈BrN nih.govC₁₂H₂₈¹⁵NBr
Molecular Weight 266.27 g/mol nih.gov267.27 g/mol (approx.)
Melting Point 270 °C (decomposes) rsc.org270 °C (decomposes)
Appearance White to off-white crystalline solid medchemexpress.comSolid
Isotopic Purity Not Applicable98 atom % ¹⁵N rsc.org
Solubility Soluble in water medchemexpress.comNot specified, but expected to be similar to the unlabeled compound

Note: Some properties of the ¹⁵N-labeled compound are not explicitly reported in the literature and are inferred to be similar to the unlabeled compound.

Synthesis of this compound

The synthesis of tetrapropylammonium bromide is typically achieved through the quaternization of tripropylamine (B89841) with a propyl halide, such as propyl bromide. google.com The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic carbon atom of the propyl bromide, leading to the formation of the quaternary ammonium salt.

To synthesize this compound, a similar strategy is employed, with the key difference being the use of a ¹⁵N-labeled precursor. This could be either tripropyl-15N-amine or a ¹⁵N-labeled propyl bromide. The general reaction scheme is as follows:

(CH₃CH₂CH₂)₃¹⁵N + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄¹⁵N]⁺Br⁻

The reaction is typically carried out in a suitable polar solvent, such as dimethylformamide or nitromethane, and may require heating to proceed at a reasonable rate. google.com The product can then be isolated and purified by crystallization. sigmaaldrich.com

Detailed Research Findings on the Applications of this compound

While direct experimental studies utilizing this compound are not widely reported in the available literature, its potential for advancing chemical research is significant. The following subsections outline the prospective research applications based on the known roles of its unlabeled analog and the principles of ¹⁵N isotopic labeling.

Potential Use in Mechanistic Studies of Zeolite Synthesis

Tetrapropylammonium bromide is a well-established structure-directing agent (SDA) in the synthesis of zeolites, which are crystalline aluminosilicates with a porous structure. sigmaaldrich.comundip.ac.id The size and shape of the tetrapropylammonium cation guide the formation of the zeolite framework, leading to materials with specific catalytic and adsorption properties.

The use of this compound would allow for detailed mechanistic studies of this process using ¹⁵N NMR spectroscopy. By monitoring the ¹⁵N NMR signal, researchers could:

Track the location of the SDA: Determine whether the SDA is incorporated into the growing zeolite crystals or remains in the synthesis solution.

Investigate the interaction between the SDA and the silicate (B1173343) species: The chemical shift of the ¹⁵N nucleus is sensitive to its local environment, providing information about the interactions between the SDA and the inorganic precursors of the zeolite.

Follow the transformation of the SDA during synthesis: Observe any changes in the chemical state or mobility of the SDA as the crystallization proceeds.

Such studies would provide a more complete picture of the role of the SDA in zeolite nucleation and growth, enabling the rational design of new zeolites with tailored properties.

Prospective Applications in Elucidating Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. Tetraalkylammonium salts, including tetrapropylammonium bromide, are effective phase-transfer catalysts. chemimpex.com They function by transporting one of the reactants, typically an anion, from an aqueous phase to an organic phase where the reaction takes place.

By using this compound as the catalyst, it would be possible to use ¹⁵N NMR to study the catalytic cycle in detail. For example, one could:

Monitor the partitioning of the catalyst between the two phases: Quantify the concentration of the catalyst in both the aqueous and organic phases under different reaction conditions.

Identify the key intermediates in the catalytic cycle: Detect the formation of ion pairs between the ¹⁵N-labeled cation and the transported anion.

Measure the rates of the individual steps in the catalytic cycle: Determine the kinetics of the extraction of the anion into the organic phase and its subsequent reaction.

This information would be invaluable for understanding the factors that control the efficiency of phase-transfer catalysts and for developing new and improved catalytic systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapropyl(15N)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMOFGZRJUORO-IDBRGDLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745805
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-16-8
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-16-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Routes and Isotopic Enrichment Strategies

Methodologies for the Preparation of Tetrapropylammonium (B79313) Bromide

The preparation of tetrapropylammonium bromide (TPABr) can be achieved through several synthetic routes. These methods primarily involve the quaternization of tripropylamine (B89841) with a propyl halide.

The most common method for synthesizing tetrapropylammonium bromide is the reaction of tri-n-propylamine with 1-bromopropane. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium (B1175870) salt. nih.gov

The general reaction is as follows: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄N]⁺Br⁻

This synthesis is typically carried out in a polar solvent to facilitate the reaction between the reactants. nih.gov The choice of solvent, reaction temperature, and reaction time can significantly influence the yield and purity of the final product. nih.govmedchemexpress.com Common polar solvents used for this synthesis include dimethylformamide (DMF), nitromethane, and N,N'-dimethylpyrrolidone. medchemexpress.comalfa-chemistry.com The reaction temperature generally ranges from 60°C to 160°C, with reaction times varying from a few hours to over a day. nih.govmedchemexpress.com

For instance, one patented method describes reacting tripropylamine with propyl bromide in a polar solvent at a temperature between 60°C and 160°C for a period of 2 to 32 hours. medchemexpress.com Another approach involves stirring a mixture of tripropylamine and propyl bromide in DMF at 110°C for 15 hours under a nitrogen atmosphere. alfa-chemistry.com After the reaction is complete, the product is typically precipitated by adding a non-polar solvent, filtered, and then washed to obtain the desired tetrapropylammonium bromide. alfa-chemistry.com

Table 1: Conventional Synthesis of Tetrapropylammonium Bromide

Reactants Solvent Temperature (°C) Reaction Time (h) Yield (%)
Tripropylamine, Propyl bromide Dimethylformamide 130 6 63
Tripropylamine, Propyl bromide Dimethylformamide Not Specified Not Specified 93
Tripropylamine, Propyl bromide Nitromethane 50 12 47.5
Tripropylamine, Propyl bromide Dimethylformamide 110 15 Not Specified

Tetrapropylammonium bromide can also be synthesized through a process that involves the formation of a complex with a metal salt. An example of this is the synthesis of tetrapropylammonium tetrabromozincate(II), [(C₃H₇)₄N]₂ZnBr₄. This complex is formed by reacting tetrapropylammonium bromide with zinc(II) bromide in an aqueous solution. acs.org A warm aqueous solution containing tetrapropylammonium bromide is mixed with zinc(II) bromide in a 1:1 molar ratio and stirred for an hour to facilitate the complex formation. acs.org

While this method describes the formation of a complex starting from pre-existing tetrapropylammonium bromide, it highlights the interaction of the compound with metal salts, a principle that can be relevant in certain synthetic and catalytic applications.

Targeted ¹⁵N Isotopic Labeling Protocols for Tetrapropylammonium Bromide

The introduction of a nitrogen-15 (B135050) isotope into the tetrapropylammonium bromide structure is a crucial step for its use in various analytical and research applications, particularly in studies utilizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nsf.gov

The primary strategy for the ¹⁵N isotopic enrichment of the quaternary nitrogen in tetrapropylammonium bromide involves the use of a ¹⁵N-labeled precursor in the synthesis. The most logical and direct approach is to use ¹⁵N-labeled tripropylamine as a reactant. This ensures that the resulting quaternary ammonium cation contains the ¹⁵N isotope at the central nitrogen atom.

This method relies on the availability of ¹⁵N-tripropylamine.

Since ¹⁵N-tripropylamine may not be readily commercially available, its synthesis becomes a necessary preliminary step. A common starting material for the synthesis of ¹⁵N-labeled nitrogen compounds is ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonia (¹⁵NH₃), which are typically available with high isotopic enrichment. nsf.govnih.gov

A plausible synthetic route to ¹⁵N-tripropylamine would involve the reaction of ¹⁵N-ammonia with n-propyl bromide. This reaction, when carried out with an excess of ammonia (B1221849), can yield n-propylamine-¹⁵N. doubtnut.com Subsequent alkylation of the ¹⁵N-labeled primary amine with additional n-propyl bromide would lead to the formation of di-n-propylamine-¹⁵N and finally tri-n-propylamine-¹⁵N.

Alternatively, a process for preparing tri-n-propylamine involves the reaction of di-n-propylamine in the presence of hydrogen and a copper-comprising heterogeneous catalyst. google.com This suggests that a ¹⁵N-labeled di-n-propylamine could be converted to ¹⁵N-tripropylamine.

Once ¹⁵N-tripropylamine is synthesized, it can be reacted with n-propyl bromide following the conventional synthetic approaches described in section 2.1.1 to yield Tetrapropylammonium-¹⁵N bromide.

Yield Calculation: The chemical yield is calculated based on the molar amounts of the limiting reactant (typically the ¹⁵N-labeled precursor) and the final mass of the purified product.

Isotopic Purity Assessment: The isotopic enrichment of the final product is a critical parameter and is typically assessed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity of labeled compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the presence and abundance of the ¹⁵N isotope can be confirmed. The isotopic purity is calculated by comparing the intensities of the ion peaks corresponding to the ¹⁵N-labeled compound and the unlabeled (¹⁴N) compound. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides direct evidence of the incorporation of the ¹⁵N isotope. The chemical shift and coupling constants in the ¹⁵N NMR spectrum are characteristic of the nitrogen environment in the tetrapropylammonium cation. nih.gov Additionally, ¹H NMR and ¹³C NMR spectra will show coupling to the ¹⁵N nucleus, which can be used to confirm the position of the label and assess enrichment. nih.gov

Table 2: Analytical Techniques for Isotopic Purity Assessment

Technique Information Provided
High-Resolution Mass Spectrometry (HRMS) Confirms the mass of the labeled compound and allows for the calculation of isotopic enrichment by comparing the intensities of isotopic peaks. nih.gov
¹⁵N NMR Spectroscopy Directly observes the ¹⁵N nucleus, providing information on its chemical environment and confirming successful labeling. nih.gov
¹H and ¹³C NMR Spectroscopy Shows spin-spin coupling between ¹H or ¹³C nuclei and the ¹⁵N nucleus, which helps in structural confirmation and can be used to estimate isotopic enrichment. nih.gov

Synthesis of Tetrapropylammonium Bromide-Based Complexes and Derivatives

The tetrapropylammonium cation is utilized in the synthesis of various complexes and derivatives, including novel metallohalide complexes and deep eutectic solvents. These applications leverage the cation's role in templating structures and influencing the physicochemical properties of the resulting materials.

A notable example of a metallohalide complex incorporating the tetrapropylammonium cation is tetrapropylammonium tetrabromozincate(II), with the chemical formula [(C₃H₇)₄N]₂ZnBr₄. ajol.info This organic-inorganic hybrid compound has been synthesized and characterized through various analytical techniques. ajol.info

The synthesis of this complex can be achieved through a slow evaporation method at room temperature. ajol.info The resulting compound has been characterized using single-crystal X-ray diffraction, differential scanning calorimetry, infrared (IR) spectroscopy, Raman spectroscopy, and impedance measurements. ajol.info Spectroscopic analyses, including FT-IR and nuclear magnetic resonance (NMR), confirm the presence of the N-propyl group within the molecule. ajol.info Thermal analysis of the compound indicates a two-stage decomposition process, ultimately yielding zinc oxide as the final product. ajol.info

The structure and properties of such complexes are of interest due to their potential physical properties, such as ferroelasticity and ferroelectricity. ajol.info Research into bis-tetrapropylammonium tetrabromozincate has explored its phase transitions as a function of temperature and frequency. ajol.info

Table 1: Details of Tetrapropylammonium Tetrabromozincate(II) Synthesis and Characterization

ParameterDetails
Compound Name Tetrapropylammonium tetrabromozincate(II)
Chemical Formula [(C₃H₇)₄N]₂ZnBr₄
Synthesis Method Slow evaporation at room temperature
Characterization Techniques Single-crystal X-ray diffraction, Differential Scanning Calorimetry, FT-IR, Raman Spectroscopy, ¹³C NMR, Impedance Measurements, Thermal Analysis
Key Findings - FT-IR and NMR confirm the presence of the tetrapropylammonium cation.- Thermal analysis shows a two-stage decomposition to zinc oxide.- Exhibits potential for interesting physical properties like ferroelasticity.

Tetrapropylammonium bromide (TPAB) serves as a key component, specifically as a hydrogen bond acceptor (HBA), in the formation of a new class of deep eutectic solvents (DESs). These solvents are considered environmentally benign alternatives to traditional ionic liquids and are synthesized by combining TPAB with various hydrogen bond donors (HBDs).

The synthesis of these DESs involves mixing TPAB with HBDs such as ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011) at different molar ratios. The resulting mixtures exhibit a significant depression in freezing point, leading to the formation of a liquid at room temperature. The physicochemical properties of these solvents can be tuned by altering the HBD and the TPAB:HBD molar ratio.

Studies have investigated the effects of temperature and molar ratios on the properties of these TPAB-based DESs. For instance, minimum melting points have been observed for TPAB:ethylene glycol at a 1:4 molar ratio (249.75 K), TPAB:triethylene glycol at a 1:3 molar ratio (253.95 K), and TPAB:glycerol at a 1:3 molar ratio (257.05 K).

The characterization of these solvents across a range of temperatures (293.15 K to 353.15 K) has revealed a wide range of properties, demonstrating their potential for diverse applications, including as reaction media and in electrochemical processes.

Table 2: Physicochemical Properties of Tetrapropylammonium Bromide-Based Deep Eutectic Solvents

PropertyRange of Measured Values
Density 1.096 - 1.218 g/cm³
Viscosity 6.02 - 1510.0 cP
Surface Tension 41.9 - 53.2 mN/m
Conductivity 167.2 - 11,500.0 µS/cm
Refractive Index 1.4466 - 1.4908
pH 4.837 - 7.290

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a primary technique for the structural characterization of tetrapropylammonium (B79313) compounds. jchps.comcore.ac.ukdntb.gov.ua The incorporation of a ¹⁵N isotope enables more specific and sensitive investigations into the nitrogen center of the quaternary ammonium (B1175870) cation.

The ¹⁵N nucleus, with a spin quantum number of I = ½, provides narrow and well-resolved NMR signals, unlike the quadrupolar ¹⁴N nucleus which often produces very broad lines. huji.ac.il This makes ¹⁵N-labeled compounds like Tetrapropylammonium-¹⁵N bromide ideal for precise chemical shift analysis. The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen atom. For quaternary ammonium ions, the chemical shift typically falls within a characteristic range, which helps in its identification. science-and-fun.deresearchgate.net

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm, referenced to liquid NH₃)
Primary aliphatic amines0 to 60
Secondary aliphatic amines0 to 90
Tertiary aliphatic amines10 to 100
Tertiary aliphatic ammonium ions 30 to 110
Amides95 to 160
Nitriles225 to 240

This table presents representative ¹⁵N chemical shift ranges. huji.ac.ilscience-and-fun.de The specific shift for Tetrapropylammonium-¹⁵N bromide depends on solvent and temperature.

While direct proton transfer from the fully substituted quaternary nitrogen in tetrapropylammonium is not possible, ¹⁵N NMR serves as a sensitive probe of the compound's ionicity and interactions within its environment. The ¹⁵N chemical shift can be influenced by the proximity and nature of the counter-ion (bromide, Br⁻) and solvent molecules. In solution, the degree of ion pairing versus solvent-separated ion pairs can affect the electron density around the nitrogen nucleus, leading to measurable changes in its chemical shift.

Studies on other nitrogen-containing compounds have demonstrated that ¹⁵N NMR is a powerful method for investigating protonation equilibria and the strength of hydrogen bonds. amanote.com For Tetrapropylammonium-¹⁵N bromide, this technique could be used to study interactions in protic solvents or in the presence of acidic/basic species, where even weak interactions can perturb the ¹⁵N resonance, providing insight into the ionic nature of the system.

Real-time reaction monitoring by NMR spectroscopy is a crucial tool for understanding reaction kinetics and identifying transient intermediates. nih.govrptu.dempg.dersc.org The use of ¹⁵N-labeled compounds allows chemists to specifically track the fate of nitrogen-containing molecules throughout a chemical transformation. nih.gov Tetrapropylammonium salts are frequently used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. guidechem.com By using Tetrapropylammonium-¹⁵N bromide, the role and stability of the catalyst can be monitored directly via ¹⁵N NMR. Changes in the ¹⁵N signal could indicate catalyst degradation or its interaction with other species in the reaction mixture.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR phenomenon that results in non-equilibrium nuclear spin populations (enhanced absorption or emission signals) and is a definitive indicator of radical pair mechanisms. nih.gov In the context of reactions catalyzed by tetrapropylammonium bromide, which typically proceed through ionic pathways, the absence of ¹⁵N CIDNP effects would provide strong evidence against the involvement of radical intermediates in the reaction mechanism.

A comprehensive structural elucidation relies on the combined use of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.govnih.gov Two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful, as they reveal connectivity between protons and heteronuclei (¹³C and ¹⁵N) through one or more bonds. core.ac.uk

Multinuclear NMR is the definitive method for confirming the molecular structure of the tetrapropylammonium cation.

¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. For the tetrapropylammonium cation, one would expect to see three distinct signals corresponding to the α-CH₂, β-CH₂, and γ-CH₃ groups of the propyl chains.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. Three signals would be expected for the three different carbon environments in the propyl chains.

¹⁵N NMR: A single resonance confirms the presence of the quaternary ammonium nitrogen.

The combination of these 1D and 2D NMR experiments allows for unambiguous assignment of all signals. researchgate.netslideshare.net Furthermore, NMR can be used to study the conformational dynamics of the flexible propyl chains. rsc.orgresearchgate.net Variable-temperature NMR studies can reveal information about the energy barriers to rotation around the C-N and C-C bonds, providing insight into the cation's flexibility in solution.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)Assignment
¹H~3.1-3.3Triplet8HN-CH₂ -CH₂-CH₃ (α)
¹H~1.6-1.8Sextet8HN-CH₂-CH₂ -CH₃ (β)
¹H~0.9-1.0Triplet12HN-CH₂-CH₂-CH₃ (γ)
¹³C~60-65--C H₂-N (α)
¹³C~15-20--C H₂-CH₃ (β)
¹³C~10-12--C H₃ (γ)
¹⁵N~30-110--Quaternary N

This table presents representative and predicted NMR data for the tetrapropylammonium cation based on established principles. jchps.com Actual values may vary based on solvent and experimental conditions.

Tetrapropylammonium salts are key components in various advanced materials, including non-aqueous electrolytes for batteries and deep eutectic solvents (DESs). dntb.gov.uanih.govnih.gov Multinuclear NMR is an invaluable tool for studying the behavior of Tetrapropylammonium-¹⁵N bromide in these complex multicomponent systems.

In electrolytes , NMR can probe ion-ion and ion-solvent interactions, which are critical for understanding ionic conductivity and battery performance. researchgate.netresearchgate.net The chemical shifts of ¹H, ¹³C, and particularly the central ¹⁵N nucleus are sensitive to the local environment, providing information on the formation of ion pairs and aggregates.

In Deep Eutectic Solvents (DESs) , which are mixtures of a quaternary ammonium salt (like tetrapropylammonium bromide) and a hydrogen bond donor (HBD) such as urea (B33335) or ethylene (B1197577) glycol, NMR is used to study the extensive hydrogen-bonding network that defines these systems. iu.eduiu.edumdpi.com By monitoring the chemical shifts of all components, including the ¹⁵N-labeled cation, researchers can elucidate the specific interactions between the tetrapropylammonium ion and the HBD, which govern the unique properties of the DES. researchgate.netresearchgate.net

Isotopic Labeling Strategies for Enhanced NMR Studies

The introduction of a ¹⁵N isotope into the tetrapropylammonium cation serves as a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. This isotopic enrichment overcomes the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N compared to ¹H, thereby significantly enhancing the sensitivity of NMR experiments. huji.ac.ilcore.ac.uk The synthesis of tetrapropylammonium-¹⁵N bromide can be achieved by reacting ¹⁵N-labeled tripropylamine (B89841) with propyl bromide in a polar solvent, a method adapted from established procedures for the unlabeled compound. google.com

Uniform ¹⁵N labeling of tetrapropylammonium bromide, where the sole nitrogen atom is a ¹⁵N isotope, is the most direct labeling strategy for this compound. This approach is invaluable for both solution and solid-state NMR studies.

In solution-state NMR , the ¹⁵N nucleus provides a direct probe into the electronic environment of the quaternary ammonium headgroup. The ¹⁵N chemical shift is highly sensitive to the nature of the solvent and any intermolecular interactions, such as ion pairing with the bromide counterion. For quaternary ammonium ions, the ¹⁵N chemical shifts typically fall within a specific range, allowing for clear identification. science-and-fun.de

Solid-state NMR (SSNMR) of ¹⁵N-labeled tetrapropylammonium bromide offers detailed information about the crystalline structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be employed to enhance the ¹⁵N signal and obtain high-resolution spectra. rsc.orgnih.gov The ¹⁵N chemical shift anisotropy, which is averaged out in solution, can be measured in the solid state to provide information on the local symmetry of the nitrogen environment. For instance, DNP-enhanced solid-state ¹⁵N NMR has been successfully used to characterize quaternary alkylammonium salts, demonstrating the feasibility of obtaining detailed structural information even at natural abundance, a task made significantly easier with uniform labeling. rsc.org

The methodologies developed for studying simple ¹⁵N-labeled compounds like tetrapropylammonium bromide are highly transferable to more complex biomolecular systems. The ability of ammonium ions (NH₄⁺) to mimic potassium ions (K⁺) in biological systems makes ¹⁵N-labeled ammonium salts valuable probes for studying potassium binding sites in proteins and enzymes. nih.gov

By using ¹⁵N-edited NMR experiments with ¹⁵N-labeled ammonium chloride, researchers have been able to characterize K⁺ binding sites in enzymes. The observed ¹⁵N chemical shifts and nuclear Overhauser effects (NOEs) between the ¹⁵N-ammonium ion and the protein provide structural constraints to map the binding pocket. nih.gov The principles of ¹⁵N labeling and detection used for tetrapropylammonium-¹⁵N bromide are directly applicable in these more complex biological contexts, where understanding ion channel function and enzyme activation is crucial. The knowledge gained from studying the well-defined tetrapropylammonium-¹⁵N bromide system can aid in the interpretation of NMR data from these intricate biomolecular interactions.

Gas-Phase NMR Spectroscopy with ¹⁵N Enrichment

While less common than solution or solid-state NMR, gas-phase NMR spectroscopy can provide unique insights into the intrinsic properties of ions, free from solvent or crystal lattice effects. For ¹⁵N-enriched tetrapropylammonium bromide, this technique would involve vaporizing the compound and analyzing the gaseous ions.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the molecular vibrations within tetrapropylammonium bromide. These techniques are complementary and offer a comprehensive understanding of the compound's structure and intermolecular forces.

FT-IR spectroscopy of tetrapropylammonium bromide reveals characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is dominated by bands arising from the propyl chains.

Key vibrational modes observed in the FT-IR spectrum include:

C-H stretching vibrations: Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are typically observed in the 2800-3000 cm⁻¹ region.

C-H bending vibrations: Scissoring, wagging, and twisting modes of the CH₂ and CH₃ groups appear in the 1300-1500 cm⁻¹ range.

C-N stretching vibrations: The stretching of the C-N bonds of the quaternary ammonium group gives rise to bands that can be used to confirm the structure.

Skeletal vibrations: The C-C stretching and other skeletal vibrations of the propyl chains are found in the fingerprint region (below 1500 cm⁻¹).

The presence of the bromide counterion and the crystal packing forces influence the positions and shapes of these bands, providing information about intermolecular interactions within the solid state. researchgate.net Spectral data for tetrapropylammonium bromide is available in public databases. nih.govchemicalbook.comspectrabase.com

Table 1: Characteristic FT-IR Vibrational Bands for Tetrapropylammonium Bromide

Vibrational Mode Wavenumber Range (cm⁻¹) Assignment
C-H Stretching 2800 - 3000 Asymmetric and symmetric stretches of CH₂ and CH₃ groups
C-H Bending 1300 - 1500 Scissoring, wagging, and twisting of CH₂ and CH₃ groups
C-N Stretching 900 - 1200 Stretching of the C-N bonds in the quaternary ammonium core
Skeletal Vibrations < 1500 C-C stretching and other skeletal modes

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and skeletal vibrations. For tetrapropylammonium bromide, Raman spectra can elucidate details about the conformation of the alkyl chains and the crystal lattice structure. researchgate.net

Significant features in the Raman spectrum of tetrapropylammonium bromide include:

C-H stretching modes: Similar to FT-IR, these appear in the 2800-3000 cm⁻¹ region.

Skeletal and C-N vibrations: The fingerprint region is rich with information, including the symmetric stretching of the C-N bonds, which is often a strong Raman band. The conformation of the propyl chains (e.g., all-trans vs. gauche) can be inferred from the specific frequencies of the skeletal vibrations. researchgate.net

Lattice Modes: At very low frequencies (typically below 200 cm⁻¹), vibrations of the entire crystal lattice can be observed. These lattice modes are sensitive to the crystal structure and the mass of the ions, providing direct insight into the solid-state packing of the tetrapropylammonium and bromide ions.

Studies on analogous compounds like tetra-n-butylammonium bromide have shown distinct Raman peaks corresponding to cation vibrations and O-H stretching in their hydrates, demonstrating the power of this technique in probing intermolecular interactions. researchgate.net

Table 2: Key Raman Shifts for Tetrapropylammonium Bromide

Raman Shift (cm⁻¹) Assignment
2800 - 3000 C-H stretching vibrations
1300 - 1500 C-H bending vibrations
700 - 1200 C-C and C-N skeletal vibrations
< 200 Crystal lattice modes

Mechanistic Insights and Kinetic Studies

Investigation of Reaction Mechanisms with Tetrapropylammonium-15N Bromide as a Probe

The use of this compound allows for the precise tracking of the quaternary ammonium (B1175870) cation throughout a reaction sequence. This is particularly valuable in distinguishing between different possible mechanistic pathways.

Elucidation of Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions are fundamental in organic synthesis, involving the replacement of a leaving group by a nucleophile. libretexts.org Tetrapropylammonium (B79313) salts can participate in these reactions, and the 15N label is instrumental in clarifying the role of the cation.

In a typical SN2 reaction, the nucleophile attacks the substrate in a single, concerted step, leading to inversion of stereochemistry. The rate of this bimolecular reaction depends on the concentrations of both the substrate and the nucleophile. libretexts.org In contrast, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The rate of this unimolecular reaction is dependent only on the substrate concentration. libretexts.org

A classic example is the reaction of halogenoalkanes with ammonia (B1221849), which can lead to a mixture of primary, secondary, tertiary amines, and even a quaternary ammonium salt. chemguide.co.uk The reaction begins with the nucleophilic attack of ammonia on the halogenoalkane to form an ammonium salt. chemguide.co.uk Subsequent reactions with more ammonia can lead to the formation of the primary amine. chemguide.co.uk This primary amine can then act as a nucleophile itself, reacting with another molecule of the halogenoalkane to form a secondary amine, and so on. chemguide.co.uk The final product can be a tetraalkylammonium salt, such as tetraethylammonium (B1195904) bromide in the reaction with bromoethane. chemguide.co.uk The use of 15N-labeled tetrapropylammonium bromide would allow for the unambiguous identification of the quaternary ammonium salt product and provide insights into the extent of these multiple substitution reactions.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

FeatureSN1 ReactionSN2 Reaction
Mechanism Two-stepOne-step
Intermediate CarbocationNone (transition state)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Substrate Structure Favored by tertiary halidesFavored by primary halides

Studies of Radical Chain Mechanisms

Radical chain reactions proceed through a series of steps: initiation, propagation, and termination. libretexts.orgucalgary.ca The initiation step involves the formation of radicals, often induced by heat or UV light. libretexts.orgucalgary.cachemguide.co.uk In the propagation steps, a radical reacts to form a new radical, continuing the chain. libretexts.orgucalgary.ca Termination occurs when two radicals combine, ending the chain. ucalgary.cayoutube.com

While less common, tetrapropylammonium salts can potentially influence radical reactions. The 15N-labeled compound can be used to investigate whether the ammonium salt participates in any of the chain steps or if it primarily acts as a phase-transfer catalyst to bring reactants together. For example, in the free radical bromination of an alkane like methane (B114726) or ethane, a bromine radical abstracts a hydrogen atom, forming an alkyl radical. chemguide.co.ukyoutube.com This alkyl radical then reacts with a bromine molecule to form the bromoalkane and a new bromine radical, which continues the chain. ucalgary.cayoutube.com By introducing this compound, researchers could probe for any interactions between the ammonium cation and the radical intermediates, which might be revealed through spectroscopic techniques sensitive to the 15N nucleus.

Table 2: Steps in a Typical Radical Chain Halogenation

StepDescriptionExample (Bromination of Methane)
Initiation Formation of initial radicals.Br2 + UV light → 2 Br•
Propagation A radical reacts to form a new radical.CH4 + Br• → •CH3 + HBr•CH3 + Br2 → CH3Br + Br•
Termination Two radicals combine to form a stable molecule.Br• + Br• → Br2•CH3 + •CH3 → C2H6•CH3 + Br• → CH3Br

Exploration of Catalytic Reaction Enhancement and the Role of Ammonium Salts in Organic Transformations

Quaternary ammonium salts like Tetrapropylammonium bromide are widely recognized for their ability to enhance reaction rates, often acting as phase-transfer catalysts. nih.govencyclopedia.pub They facilitate the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby increasing the reaction rate. nih.govencyclopedia.pub

The catalytic activity of tetraalkylammonium salts is influenced by several factors, including their concentration, the reaction temperature, and the nature of the solvent. chemkente.com An optimal concentration often exists, as very high concentrations can increase the viscosity of the reaction medium and hinder diffusion. chemkente.com Temperature also plays a crucial role; while higher temperatures generally increase reaction rates, they can also lead to the decomposition of the thermally sensitive quaternary ammonium salt. chemkente.com

The use of this compound can provide detailed mechanistic information on how these salts enhance catalytic cycles. For example, in a palladium-catalyzed Heck coupling reaction, tetraethylammonium salts have been used as ethylene (B1197577) surrogates. nih.govacs.org By employing the 15N-labeled analogue, one could potentially track the involvement of the ammonium salt in the catalytic cycle, for instance, by observing its interaction with the palladium catalyst or the reactants through NMR spectroscopy.

Phase Transfer Catalysis Mechanisms Involving Tetrapropylammonium Bromide

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases. researchgate.net Tetrapropylammonium bromide is a classic example of a phase-transfer catalyst. sigmaaldrich.com The mechanism of PTC typically involves the transfer of an anion from an aqueous phase to an organic phase by the lipophilic quaternary ammonium cation. theaic.orgmdpi.com

Mechanistic Investigations of Interfacial Reactions and Transport Phenomena

The key to understanding phase-transfer catalysis lies in the processes occurring at the interface between the two phases. mdpi.com The mechanism can be complex, involving not just the bulk phases but also a microenvironment at the interface. nih.gov

Studies have shown that the catalytic activity in PTC is closely related to the phase behavior of the system. nih.gov The formation of a third, catalyst-rich liquid phase (L phase) at the interface can be crucial for the reaction. nih.gov This L phase can act as a microemulsion-like environment where the interfacial reaction and transport of species are facilitated. nih.gov

Investigations into the interfacial properties, such as dilational viscoelasticity, can provide insights into the PTC mechanism. researchgate.net The presence of the catalyst and reactants can alter the properties of the interface, and these changes can be correlated with the reaction mechanism. researchgate.net For instance, the interfacial dilational moduli of various tetraalkylammonium bromides have been studied to understand their behavior at aqueous-organic interfaces. researchgate.net

By using this compound, researchers could employ 15N NMR spectroscopy to probe the environment of the cation at the interface and in the different bulk phases. This could provide direct evidence for the location of the catalyst and its association with the reactants, helping to distinguish between different proposed PTC mechanisms, such as the Starks' extraction mechanism or the Makosza interfacial mechanism. mdpi.com

Solution Chemistry and Interionic Interactions

Ion Pairing and Higher Aggregate Formation

In solution, the tetrapropylammonium (B79313) and bromide ions can exist as free, solvated entities or associate electrostatically to form neutral ion pairs. Under certain conditions, these pairs can further associate with a free ion to form charged triple ions.

The extent of ion association is quantified by equilibrium constants for ion-pair formation (K_A or K_P) and triple-ion formation (K_T). Conductometric studies are a primary tool for determining these constants. For instance, research on various tetraalkylammonium halides in low-dielectric solvent mixtures like tetrahydrofuran (B95107) (THF) and benzene (B151609) has shown that molar conductivity decreases with concentration to a minimum, then increases. researchgate.net This behavior is explained by the concurrent formation of ion pairs and triple ions. researchgate.net

The equilibrium processes are:

Ion-Pair Formation: (governed by K_P)

Triple-Ion Formation: and (both governed by K_T)

Analysis using the Fuoss-Kraus theory allows for the calculation of these constants from conductivity data. researchgate.net Studies on related tetraalkylammonium salts have demonstrated a linear relationship between the logarithm of the ratio of the formation constants (log(K_T/K_P)) and the logarithm of the salt concentration at the minimum conductivity point. researchgate.net

In solvent systems with higher dielectric constants, such as mixtures of 2-ethoxyethanol (B86334) and water, the formation of triple ions is less significant. Here, the association constant (K_A) for ion-pair formation is the primary parameter of interest. Analysis using the Fuoss conductance-concentration equation provides quantitative values for K_A. researchgate.net

Table 1: Association Constants (K_A) for Tetrapropylammonium Bromide in 2-Ethoxyethanol-Water Mixtures This table illustrates the effect of solvent composition and temperature on the ion-pair association constant (K_A) of Tetrapropylammonium Bromide. Data is derived from conductometric studies.

Mass Fraction of 2-Ethoxyethanol (w₁)Temperature (K)Association Constant (K_A)
0.25308.15 - 323.15Essentially free ions, no significant association
0.50308.15 - 323.15Essentially free ions, no significant association
0.75308.15 - 323.15Slight ionic association observed

Data interpreted from findings in Haldar & Das, 2005. researchgate.net

The dielectric constant (ε) of the solvent is a critical factor governing the electrostatic forces between ions. Ion pairing is generally more favorable in solvents with low dielectric constants, as the electrostatic attraction between oppositely charged ions is stronger. nih.gov

In studies of tetrapropylammonium bromide in 2-ethoxyethanol and water mixtures, the electrolyte was found to exist almost entirely as free ions in water-rich mixtures (w₁ = 0.25 and 0.50), which have higher dielectric constants. researchgate.net However, in the mixture with the highest proportion of 2-ethoxyethanol (w₁ = 0.75), which has a lower dielectric constant, slight ionic association was detected. researchgate.net This aligns with the general principle that a lower dielectric constant promotes ion association. nih.gov Similarly, studies on other tetraalkylammonium salts in various organic solvents show that ion association becomes more significant as the solvent's dielectric constant decreases. researchgate.net For instance, association is more pronounced in tetrahydrofuran (ε ≈ 7.5) compared to solvents with ε > 16. researchgate.net

Solvent composition not only affects the bulk dielectric constant but also the specific ion-solvent interactions, which in turn influence association. uokerbala.edu.iq The stability of the solvated ions versus the ion pair determines the position of the equilibrium. In mixed solvents, preferential solvation of one of the ions by a particular solvent component can also play a role.

Conductometry is a powerful technique for investigating ionic equilibria in solution. shodhsagar.com The method is based on the principle that the electrical conductance of a solution depends on the concentration and mobility of the ions present. shodhsagar.com By measuring the molar conductivity of Tetrapropylammonium bromide solutions across a range of concentrations, key parameters describing its dissociation and association can be determined. researchgate.net

Conductance data is typically analyzed using theoretical models such as the Fuoss-Justice or Fuoss-Kraus equations. researchgate.netresearchgate.netacs.org This analysis yields:

Limiting Molar Conductance (Λ₀): The molar conductivity at infinite dilution, representing the conductance when the salt is fully dissociated into non-interacting ions. researchgate.net

Association Constant (K_A): A quantitative measure of the extent of ion-pair formation. researchgate.net

Association Diameter (R): The distance of closest approach for the ions forming a pair. researchgate.net

Studies on tetrapropylammonium bromide in 2-ethoxyethanol-water mixtures showed that the salt is largely dissociated in mixtures containing up to 50% 2-ethoxyethanol, indicating weak electrostatic ion-solvent interactions for the tetraalkylammonium ions in these aqueous mixtures. researchgate.net

Solvation and Hydration Dynamics

The interaction of tetrapropylammonium and bromide ions with solvent molecules, known as solvation, dictates their behavior and properties in solution. In aqueous solutions, this process is termed hydration.

The tetrapropylammonium (TPA⁺) cation, with its four propyl chains, is considered a hydrophobic or apolar ion. Its interaction with water is characterized by apolar hydration. Unlike small, hydrophilic ions that strongly bind and orient water molecules through charge-dipole interactions, apolar solutes cause a restructuring of the surrounding water molecules. researchgate.netresearchgate.net

This phenomenon, often described by the "iceberg" model, involves the water molecules in the first hydration shell orienting themselves to maximize hydrogen bonding with other water molecules, effectively forming a more ordered, cage-like or clathrate-like structure around the apolar cation. researchgate.netchemrxiv.org This increased structuring results in the water molecules within this hydration layer having an enhanced tetrahedral order compared to bulk water. researchgate.netchemrxiv.org Molecular dynamics simulations have been instrumental in characterizing this effect, showing that for hydrophobic solutes, the water tetrahedron tends to oppose the solute with one of its facets. researchgate.net This structuring is a key aspect of the hydrophobic effect and influences the thermodynamic properties of the solution.

The arrangement of solvent molecules in the immediate vicinity of an ion constitutes its solvation shell. The structure of this shell is determined by a combination of ion-solvent and solvent-solvent interactions. acs.org

For the bromide anion (Br⁻) , the solvation shell in aqueous solution is somewhat diffuse, with a rapid exchange of water molecules between the first and second shells. esrf.fr Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) simulations help to analyze the orientation of water molecules. The hydrogen atoms of a water molecule in the first shell can be classified as "proximal" (H₁) if coordinated to the ion, and "distal" (H₂) if not. mdpi.com Analysis of the radial and angular distribution functions provides detailed insight into the geometry of the ion-water complex. esrf.frresearchgate.net

For the tetrapropylammonium cation (TPA⁺) , the orientation of water molecules is governed by the principles of apolar hydration. Water dipoles in the first hydration shell tend to be oriented tangentially to the cation's surface, allowing them to maintain a robust hydrogen-bonding network with adjacent water molecules. researchgate.net This contrasts sharply with the hydration of small, hard cations, where water dipoles point away from the ion. Molecular dynamics simulations provide detailed probability distributions for the orientation of water molecules' dipoles and hydrogen bond vectors relative to the solute, confirming the unique nature of the hydration structure around quaternary ammonium (B1175870) cations. nih.gov

Table 2: Summary of Solvation Characteristics This table summarizes the key features of the solvation shells around the tetrapropylammonium cation and the bromide anion in aqueous solution.

IonSolvation TypeKey Characteristics of First Solvation Shell
Tetrapropylammonium (Pr₄N⁺) Apolar (Hydrophobic) Hydration- Increased local ordering of water molecules (clathrate-like structure). researchgate.netchemrxiv.org- Water molecules orient to maximize H-bonding with other water, not the cation. researchgate.net- Enhanced tetrahedrality of water structure compared to bulk. researchgate.net
Bromide (Br⁻) Hydrophilic Hydration- Solvation shell is not strongly defined due to fast water exchange. esrf.fr- Water molecules orient with one hydrogen atom pointing towards the anion (proximal H). mdpi.com- Ion-solvent interactions compete with solvent-solvent hydrogen bonds. acs.org

Advanced Material Science Applications

Deep Eutectic Solvents (DES) based on Tetrapropylammonium (B79313) Bromide

Deep eutectic solvents (DESs) are a class of solvents that share many properties with ionic liquids (ILs) but are generally cheaper, less toxic, and often biodegradable. They are formed by mixing a quaternary ammonium (B1175870) salt, acting as a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD). Tetrapropylammonium bromide is a prominent HBA used in the formulation of these novel solvents.

The synthesis of DESs based on tetrapropylammonium bromide (TPAB) involves the straightforward mixing of the salt with a suitable hydrogen bond donor. researchgate.netelsevierpure.com This process typically involves gentle heating and stirring until a clear, homogeneous liquid is formed. nih.gov The key to creating diverse DES systems lies in the selection of the HBD and the molar ratio between the HBA and HBD.

Researchers have successfully synthesized TPAB-based DESs using a variety of HBDs, including polyols like ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011). researchgate.netelsevierpure.com The molar ratio of TPAB to the HBD is a critical parameter that influences the final properties of the solvent, with studies exploring ratios from 1:2.5 to 1:5. researchgate.netelsevierpure.com The choice of HBD and the specific molar ratio allows for the creation of DESs with a wide liquid range and significantly depressed melting points compared to the individual components. For instance, minimum melting points of 249.75 K, 253.95 K, and 257.05 K have been achieved for TPAB combined with ethylene glycol (1:4 ratio), triethylene glycol (1:3 ratio), and glycerol (1:3 ratio), respectively. researchgate.netelsevierpure.com

HBAHBDMolar Ratio (HBA:HBD)Minimum Melting Point (K)
Tetrapropylammonium bromideEthylene Glycol1:4249.75
Tetrapropylammonium bromideTriethylene Glycol1:3253.95
Tetrapropylammonium bromideGlycerol1:3257.05

This table presents data on the minimum melting points achieved for different TPAB-based DES systems, demonstrating the effect of the hydrogen bond donor and molar ratio. Data sourced from researchgate.netelsevierpure.com.

The formation and stability of DESs are primarily governed by strong hydrogen bonding interactions between the halide anion (bromide, in this case) of the HBA and the hydroxyl groups of the HBD. nih.gov Spectroscopic techniques are crucial for characterizing these interactions. While studies on the ¹⁵N-labeled variant are specific, the principles derived from studies of similar systems, such as those involving tetrabutylammonium (B224687) bromide (TBAB), are highly relevant.

Fourier Transform Infrared Spectroscopy (FTIR) is a key tool used to investigate the hydrogen bonding network. nih.govnih.gov The analysis of shifts in the vibrational frequencies of the functional groups (e.g., the O-H stretch of the HBD) provides direct evidence of hydrogen bond formation. In a TBAB-nonanoic acid system, for example, FTIR confirmed the presence of hydrogen bonds between the carboxyl group of the acid and the bromide anion from the salt. nih.gov

A significant advantage of DESs is that their physicochemical properties can be finely tuned for specific applications by altering the HBD, the HBA:HBD molar ratio, or the temperature. researchgate.netelsevierpure.commdpi.com Key properties such as viscosity, conductivity, density, and surface tension are highly dependent on these parameters.

Studies on TPAB-based DESs have shown that viscosity and density tend to decrease with increasing temperature, while electrical conductivity increases. researchgate.netelsevierpure.com For example, across a temperature range of 293.15 K to 353.15 K, TPAB-based DESs have exhibited a wide range of properties:

Density: 1.096 - 1.218 g/cm³

Viscosity: 6.02 - 1510.0 cP

Conductivity: 167.2 - 11,500.0 µS/cm⁻¹ researchgate.netelsevierpure.com

The nature of the HBD plays a crucial role. For instance, DESs formed with glycerol, which has three hydroxyl groups, tend to show higher viscosity and density compared to those formed with diols like ethylene glycol, due to the more extensive hydrogen-bonding network. mdpi.com This tunability makes these DESs promising candidates for various applications, including as media for electrochemical processes, solvents for extractions, and as absorbents. researchgate.netelsevierpure.com

PropertyRange Measured (293.15 K - 353.15 K)
Density1.096 - 1.218 g/cm³
Viscosity6.02 - 1510.0 cP
Electrical Conductivity167.2 - 11,500.0 µS/cm⁻¹
Surface Tension41.9 - 53.2 mN/m
Refractive Index1.4466 - 1.4908

This table summarizes the range of physicochemical properties measured for new TPAB-based deep eutectic solvents, highlighting their tunable nature. Data sourced from researchgate.netelsevierpure.com.

Role as a Structure Directing Agent (SDA) in Zeolite Synthesis

The tetrapropylammonium (TPA⁺) cation is a well-established organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of zeolites. Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, making them vital as catalysts and adsorbents in the chemical industry. The role of the SDA is to organize the inorganic silicate (B1173343) and aluminate precursors into a specific framework structure during crystallization.

Tetrapropylammonium bromide can be used as a source of the TPA⁺ cation for this purpose. nih.gov It offers a more cost-effective alternative to tetrapropylammonium hydroxide (B78521) (TPAOH), which is traditionally used but is significantly more expensive. nih.gov In the synthesis of titanium silicalite-1 (TS-1), a valuable oxidation catalyst, TPABr has been successfully employed as the SDA in combination with a base like sodium hydroxide to control the pH of the synthesis gel. nih.gov The TPA⁺ cation directs the formation of the MFI framework structure of the TS-1 zeolite. However, care must be taken as the presence of certain cations, like Na⁺, can compete with the incorporation of active titanium sites into the zeolite framework. nih.gov The specific conformation and size of the TPA⁺ cation fit within the forming zeolite pores, stabilizing the crystalline structure as it grows.

Formation of Ionic Liquids and Related Quaternary Ammonium Materials

Tetrapropylammonium bromide itself can be considered an ionic liquid, as it is a salt with a melting point around 100 °C. More broadly, it serves as a precursor for the synthesis of other quaternary ammonium-based ionic liquids and materials through salt metathesis (anion exchange) reactions. wikipedia.orgrsc.org

In a typical anion exchange reaction, tetrapropylammonium bromide is reacted with a salt containing the desired anion (e.g., a sodium or silver salt). For example, reacting TPABr with sodium tetrafluoroborate (B81430) would yield tetrapropylammonium tetrafluoroborate, a different ionic liquid, and sodium bromide as a byproduct. rsc.org This method allows for the synthesis of a wide range of tetrapropylammonium-based ionic liquids with different anions, each imparting unique properties to the resulting material. acs.org The synthesis of ionic liquids containing amino acid anions, for instance, has been achieved by reacting a quaternary ammonium hydroxide with the desired amino acid. acs.org While this specific route uses the hydroxide, the bromide salt is a common starting point for accessing the hydroxide or for direct anion exchange. These materials are explored for diverse applications, including as solvents for organic reactions and in biochemistry for studying interactions with molecules like DNA. acs.orgtcichemicals.com

Computational and Theoretical Modeling of Tetrapropylammonium Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of solution structures, dynamic behavior, and the underlying interactions that govern the macroscopic properties of tetrapropylammonium (B79313) systems.

Atomistic MD simulations have been employed to explore the structure and dynamics of tetraalkylammonium (TAA) halides, including tetrapropylammonium bromide (TPABr), in aqueous solutions. acs.org These simulations model the individual atoms of both the TPA⁺ cations, the bromide anions, and the surrounding solvent molecules, providing a microscopic view of the system.

Studies focusing on TAA solutions have revealed significant insights into their structural organization. For instance, simulations of tetrapropylammonium hydroxide (B78521) (TPAH) and tetrabutylammonium (B224687) hydroxide (TBAH) show evidence of microscopic structural and dynamic heterogeneities. rsc.orgresearchgate.net The cations tend to form continuous domains, while the anions occupy discrete domains, often trapped within voids created by the cationic structures. rsc.org This structural arrangement is influenced by the length of the alkyl chains; in ions with longer chains, the polar domains can become discontinuous. rsc.org The presence of a pre-peak in the total structure factor, which indicates nanoscale segregation, is observed in TAA ions with longer alkyl chains but may be absent in those with shorter chains, like tetraethylammonium (B1195904) hydroxide (TEAH). rsc.org

The dynamic behavior of these systems is also heterogeneous. Simulations show that the dynamics of TPAH are distinct from those of TEAH, as indicated by analyses of van Hove correlation functions and the non-Gaussian parameter, which measures the deviation from ideal diffusive behavior. rsc.orgresearchgate.net This dynamic heterogeneity is crucial for applications involving ion transportation. rsc.org

Table 1: Key Findings from MD Simulations of Tetraalkylammonium (TAA) Systems

Feature Observation Significance
Structural Heterogeneity Cations form continuous domains, while anions form discrete domains. rsc.org Influences ion transport and macroscopic properties. rsc.org
Domain Analysis Polar and non-polar domains are more distinct in ILs with longer alkyl chains. rsc.org Affects the overall morphology and behavior of the ionic liquid. rsc.orgresearchgate.net
Dynamic Heterogeneity Different TAA ions (e.g., TEAH vs. TPAH) exhibit distinct dynamic behaviors. rsc.orgresearchgate.net Critical for understanding and optimizing applications related to ion transport. rsc.org

The interaction of ions with the surrounding water molecules, known as hydration, is a key factor determining their behavior in aqueous solutions. MD simulations using polarizable force fields have been successful in modeling the hydration shells of TAA cations and their diffusion characteristics, showing excellent agreement with experimental data. nih.govacs.org

Simulations of TPABr in water have been compared with neutron diffraction with isotopic substitution (NDIS) experiments. acs.org These studies confirm a slight enhancement of the water structure around the apolar TPA⁺ cation. acs.org Analysis of the hydrogen-bonding criterion reveals that water molecules in the first solvation shell of the larger TAA cations, like TPA⁺, tend to form more "ideal" hydrogen bonds compared to pure water. acs.org

The diffusion of ions and water molecules is strongly linked to the structural correlations within the solution. nih.govacs.org The diffusion coefficients of different species can be calculated from MD trajectories and have shown good agreement with experimental values. nih.govacs.org The mobility of ions is influenced by the formation of ion aggregates and the structure of their hydration shells. nih.govacs.orgresearchgate.net In anion exchange membranes, for example, sufficient water uptake is necessary to create interconnected hydrated domains that facilitate ion diffusion. gatech.edu The diffusion coefficient (D) is typically calculated from the mean squared displacement (MSD) of the particles over time. gatech.edu

The interplay between ion-ion and ion-solvent interactions dictates the self-assembly and transport properties of TPA⁺ systems. MD simulations are particularly useful for dissecting these complex interactions. nih.govacs.orgnih.gov In aqueous solutions of TAA bromides, a delicate balance exists between the electrostatic interactions of the charged nitrogen core with water and the hydrophobic interactions of the alkyl tails. nih.govacs.org

At higher concentrations, this balance can lead to the self-assembly of TAA cations into an interpenetrating cationic network. nih.govacs.org The spatial distribution of ions and solvent molecules, as well as the extent of cation aggregation, can be analyzed in detail through simulation. nih.govacs.orgresearchgate.net The solvent's polarity plays a significant role in governing these interactions; for instance, the cation-anion separation and the depth of the potential of mean force are correlated with the dipole moment of the solvent. nih.govornl.gov

Theoretical frameworks like the Debye-Hückel (DH) theory and the Mean Spherical Approximation (MSA) are often used to describe ion-ion interactions, while the Born theory is used for ion-solvent interactions. nih.gov MD simulations provide rigorous benchmarks for these theories by allowing for the direct calculation of interaction contributions to the chemical potential. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure, molecular properties, and intermolecular interactions of tetrapropylammonium systems from first principles. These methods are essential for predicting spectroscopic parameters and understanding the nature of chemical bonding at a fundamental level.

DFT has become a standard tool for predicting a wide range of molecular properties, including geometric parameters (bond lengths, angles), dipole moments, and spectroscopic data like vibrational frequencies (IR spectra) and rotational constants. nih.govscirp.orgarxiv.org By performing calculations with various functionals (e.g., B3LYP, B3PW91) and basis sets, researchers can obtain results that show satisfactory agreement with available experimental data. nih.govscirp.orgarxiv.org

For a given molecule, DFT calculations begin with geometry optimization to find the lowest energy structure. scirp.org From this optimized geometry, various properties can be calculated. For example, the calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands. scirp.orgnih.gov Similarly, calculated rotational constants for different isotopic species can be used to predict their microwave spectra with high accuracy. nih.govarxiv.org The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic reactivity and charge transfer possibilities within the molecule. scirp.orgmtu.edu

Table 2: Molecular Properties Predictable by DFT Calculations

Property Description Application
Optimized Geometry The lowest energy arrangement of atoms (bond lengths, angles). scirp.org Foundation for all other property calculations.
Vibrational Frequencies Frequencies at which the molecule absorbs infrared radiation. scirp.org Interpretation and assignment of experimental IR spectra. nih.gov
Rotational Constants Relate to the molecule's moments of inertia. nih.govarxiv.org Prediction of microwave spectroscopic transitions. nih.govarxiv.org
Dipole Moment A measure of the overall polarity of the molecule. scirp.org Understanding intermolecular electrostatic interactions. libretexts.org
HOMO-LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. scirp.orgmtu.edu Indicates electronic reactivity and potential for charge transfer. mtu.edu

Quantum chemical methods are invaluable for characterizing non-covalent interactions, which are crucial in molecular self-assembly and recognition. nih.gov These interactions include hydrogen bonds, dipole-dipole interactions, and weaker van der Waals or dispersion forces. libretexts.orglibretexts.org

In systems containing TPA⁺, interactions occur between the cation, the bromide anion, and any solvent molecules present. While the TPA⁺ cation itself cannot act as a hydrogen bond donor, the surrounding solvent molecules (like water) can form intricate hydrogen-bonding networks. acs.orgacs.org The presence of the ion influences these networks. acs.org Furthermore, weak C-H···Br hydrogen bonds between the alkyl chains of the cation and the bromide anion may exist.

The nature and strength of these intermolecular interactions can be analyzed using advanced computational techniques. The Atoms in Molecules (AIM) theory can be used to identify and characterize chemical bonds, including weak interactions. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) allows for the decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This analysis reveals the dominant forces responsible for the stability of molecular dimers and aggregates. nih.gov For example, SAPT analysis has shown that dispersive forces are often decisive factors in the intermolecular interactions of large organic molecules. nih.gov

Empirical Potential Structure Refinement (EPSR) for Experimental Diffraction Data Interpretation

Empirical Potential Structure Refinement (EPSR) is a sophisticated computational method used to generate three-dimensional structural models of disordered systems, such as liquids and amorphous solids, that are consistent with experimental diffraction data. acs.orgosf.io This technique uniquely combines the principles of molecular simulation with the constraints of experimental results from neutron or X-ray scattering. acs.orgnih.gov

The core of the EPSR method involves starting with a standard Monte Carlo simulation of the system in a "box" of molecules. osf.ioresearchgate.net This simulation uses a reference potential energy function to model the interactions between atoms. nih.gov Simultaneously, the experimental diffraction data (the structure factor, S(Q)) is introduced. The method then iteratively refines the initial potential, creating an "empirical potential" that perturbs the reference potential. This refinement process drives the simulation to produce a set of atomic coordinates whose calculated structure factor matches the experimental data as closely as possible. acs.orgnih.gov The result is a detailed atomistic model that is not only physically plausible, based on the reference force field, but also consistent with direct experimental observation. osf.io

While specific EPSR studies focused exclusively on Tetrapropylammonium-15N bromide are not abundant in the public literature, the technique has been instrumental in elucidating the hydration structure of analogous tetraalkylammonium ions. For instance, EPSR, in conjunction with neutron diffraction with isotopic substitution (NDIS), has been used to analyze the hydration shell of the smaller tetramethylammonium (B1211777) (TMA+) cation. rsc.org Early interpretations of neutron scattering data suggested an "apolar" hydration, and later Monte Carlo-based EPSR simulations helped to confirm this character, proposing a tetrahedral arrangement of water molecules around the TMA+ ion. rsc.org

Such studies showcase the power of EPSR to:

Generate Detailed 3D Models: Produce ensembles of atomic configurations representing the liquid structure.

Determine Pair Distribution Functions: Calculate the probability of finding one atom at a certain distance from another, revealing the detailed arrangement of solvent molecules (water) and counter-ions (bromide) around the tetrapropylammonium cation.

Analyze Cation-Cation Interactions: Investigate the extent of aggregation or association between tetrapropylammonium ions in solution, a key factor in understanding their macroscopic properties.

The application of EPSR to an aqueous solution of tetrapropylammonium bromide would allow for a detailed structural characterization of the cation's hydration sphere and the spatial correlations between all components in the solution, providing a level of detail that is inaccessible through diffraction experiments alone.

Continuum Solvation Models (e.g., COSMO-RS) for Prediction of Mixture Behavior

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used computational method that predicts the thermodynamic properties of fluid mixtures. researchgate.netresearchgate.net It uniquely combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase without requiring extensive experimental data. researchgate.netresearchgate.net This makes it an invaluable tool for screening solvents, designing separation processes, and understanding intermolecular interactions in complex liquid mixtures, including those containing ionic species like tetrapropylammonium bromide.

The COSMO-RS methodology first involves a quantum mechanical calculation (typically using Density Functional Theory, DFT) for each individual molecule. osf.io In this step, the molecule is placed in a virtual conductor, which creates a screening charge density (σ) on the molecule's surface. This σ-profile is a unique, quantitative descriptor of the molecule's surface polarity. osf.io In the second step, statistical thermodynamics is applied to the ensemble of these σ-surfaces to calculate the chemical potential of each component in the mixture, which in turn allows for the prediction of a wide range of thermodynamic properties. techniques-ingenieur.fr

Key properties predictable by COSMO-RS include:

Activity Coefficients (γ): A measure of the deviation of a component's behavior from ideality in a mixture. A lower activity coefficient generally implies higher solubility. researchgate.net

Excess Enthalpy (HE): The heat absorbed or released upon mixing components, indicating the strength of intermolecular interactions. researchgate.net

Solubility: The maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.

Liquid-Liquid and Vapor-Liquid Equilibria: The distribution of components between different phases. acs.org

COSMO-RS has proven effective for systems containing ionic liquids and salts. While specific studies on this compound are limited, research on analogous compounds like tetrabutylammonium bromide demonstrates the model's utility. For example, COSMO-RS has been used to predict liquid-liquid equilibrium (LLE) in ternary systems containing tetrabutylammonium bromide, an alkane, and an aromatic compound. acs.org In such studies, the model calculates the distribution of the solute (e.g., ethylbenzene) between the alkane-rich and the ionic liquid-rich phases.

The table below presents illustrative data from a study where COSMO-RS was used to predict the performance of various salts, including the analogous tetrabutylammonium bromide, in a liquid-liquid extraction scenario. The root-mean-square deviation (RMSD) indicates the accuracy of the predicted tie-lines in the LLE phase diagram compared to experimental data.

System ComponentsParameter SetSalt RepresentationRMSD (%)Reference
n-Octane + Ethylbenzene + Tetrabutylammonium bromide/Glycol (1:8)TZVPD-FINEAs dissociated ions1.02 acs.org
n-Octane + Toluene + Tetrabutylammonium chloride/Ethylene (B1197577) glycol (1:4)TZVPD-FINEAs dissociated ions1.96 acs.org
n-Heptane + Toluene + Tetrabutylammonium bromide/Diethylene glycol (1:4)TZVPD-FINEAs dissociated ions1.44 acs.org

This table showcases the accuracy of COSMO-RS predictions for systems containing tetra-alkyl ammonium (B1175870) salts, with lower RMSD values indicating better agreement between predicted and experimental liquid-liquid equilibrium data.

For this compound, COSMO-RS could be employed to predict its solubility in various organic solvents or water, calculate activity coefficients at infinite dilution to screen for effective solvents in extraction processes, and determine phase diagrams for multicomponent mixtures. The model's ability to account for electrostatic, hydrogen bonding, and van der Waals interactions makes it well-suited for describing the complex behavior of such ionic species in solution. researchgate.net

Analytical Chemistry Applications of Isotopic Labeling

Ion-Pair Chromatography (IPC) with Tetrapropylammonium (B79313) Salts

Ion-pair chromatography is a versatile technique used to separate ionic and highly polar analytes on a reversed-phase liquid chromatography (RPLC) column, which would otherwise exhibit poor retention. technologynetworks.com The addition of an ion-pairing reagent, such as a tetrapropylammonium salt, to the mobile phase is central to this method. technologynetworks.comtcichemicals.com These reagents modify the interactions between the analyte, the stationary phase, and the mobile phase, thereby enabling the separation of charged molecules on non-polar stationary phases like C8 or C18. technologynetworks.com

The retention of analytes in ion-pair reversed-phase liquid chromatography (IP-RPLC) using tetrapropylammonium salts is governed by complex equilibria that are generally described by two primary models: the ion-pair model and the dynamic ion-exchange model.

Ion-Pair Model: This model posits that the tetrapropylammonium cation first forms an electrically neutral, hydrophobic ion pair with an anionic analyte in the aqueous mobile phase. technologynetworks.comtcichemicals.com The increased hydrophobicity of this newly formed complex enhances its affinity for the non-polar stationary phase, leading to increased retention. The degree of retention is influenced by the hydrophobicity and concentration of the ion-pairing agent. thermofisher.com For instance, increasing the alkyl chain length of the tetraalkylammonium salt (e.g., from tetraethyl to tetrapropyl to tetrabutyl) increases its hydrophobicity and, consequently, the retention of the analyte. chromforum.org

Dynamic Ion-Exchange Model: In this mechanism, the hydrophobic alkyl chains of the tetrapropylammonium cations cause them to adsorb onto the non-polar stationary phase, forming a dynamic, positively charged layer. chromforum.org This effectively creates an in-situ ion-exchange surface. Anionic analytes in the mobile phase are then retained by undergoing ion exchange with the counter-ions (in this case, bromide) of the adsorbed ion-pairing reagent. The retention process is therefore based on an electrostatic interaction with the modified stationary phase. chromforum.org

In practice, the retention mechanism is often a combination of both models, and the dominant mechanism can depend on specific chromatographic conditions such as the concentration of the ion-pairing reagent, the composition of the mobile phase, and the nature of the stationary phase. chromforum.org By carefully selecting the type and concentration of the tetrapropylammonium salt and adjusting mobile phase parameters like pH and organic solvent content, analysts can exert fine control over the retention and selectivity of the separation, enabling the resolution of complex mixtures of ionic compounds. thermofisher.comresearchgate.netarabjchem.orgepa.gov

Isotopic Tracing and Quantification Methodologies Utilizing 15N-Labeled Analogs

The incorporation of a stable isotope like nitrogen-15 (B135050) (¹⁵N) into a molecule transforms it into a powerful analytical tool. Unlike its common ¹⁴N isotope, the heavier ¹⁵N isotope can be distinguished and quantified by mass spectrometry or nuclear magnetic resonance (NMR). researchgate.netnih.gov This enables a range of high-precision analytical methodologies.

One of the most critical applications of ¹⁵N-labeled compounds is their use as internal standards (IS) in quantitative analysis by mass spectrometry, particularly with isotope dilution mass spectrometry (IDMS). nist.gov A stable isotope-labeled (SIL) standard, such as Tetrapropylammonium-¹⁵N bromide, is chemically identical to its unlabeled counterpart (the analyte) and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com This co-elution and similar ionization response are crucial for correcting for matrix effects and variations that can occur during analysis. researchgate.net

The SIL standard is added at a known concentration to a sample before processing. nih.gov The mass spectrometer can differentiate the labeled standard from the native analyte due to the mass difference imparted by the ¹⁵N isotope. acanthusresearch.com By measuring the ratio of the signal from the native analyte to that of the SIL standard, highly accurate and precise quantification can be achieved, even in complex biological matrices like plasma or tissue extracts. nih.govnist.gov This approach is considered the gold standard for quantitative bioanalysis and is essential for applications like therapeutic drug monitoring and metabolomics. researchgate.net

Table 1: Advantages of ¹⁵N-Labeled Internal Standards in Mass Spectrometry
AdvantageDescriptionReference
Correction for Matrix Effects The standard and analyte experience the same signal suppression or enhancement from interfering substances in the sample matrix, allowing for accurate ratio-based quantification. researchgate.net
Accounts for Analyte Loss Losses during sample extraction, handling, and derivatization are identical for both the labeled standard and the native analyte, ensuring the final measured ratio remains accurate. acanthusresearch.com
Improved Precision and Accuracy Minimizes variability from the analytical process, leading to highly reproducible and accurate results, which is critical for clinical and research applications. nist.govnist.gov
High Specificity The unique mass of the labeled standard provides an additional layer of identification, confirming the presence of the analyte. nist.gov
Label Stability ¹⁵N isotopes are stable and do not undergo chemical exchange with protons from the solvent, unlike some deuterium (B1214612) labels, making them exceptionally robust for use as internal standards. acanthusresearch.com

The natural abundance of stable isotopes like ¹⁵N varies depending on the origin and processing history of a substance. virginia.edu Isotope Ratio Mass Spectrometry (IRMS) can measure minute differences in the ¹⁵N/¹⁴N ratio of a sample relative to an international standard (Atmospheric Air, AIR). virginia.edumeasurlabs.com These measurements, reported in delta (δ) notation in parts per thousand (‰), serve as a chemical fingerprint to determine the authenticity and geographical origin of various products. virginia.eduoeno-one.eu

For example, the δ¹⁵N value of a plant-derived product can indicate the type of fertilizer used in its cultivation; organic fertilizers like manure have significantly higher δ¹⁵N values than synthetic inorganic fertilizers. oeno-one.eu This principle is widely applied in food science to verify claims of organic production or to trace the geographical origin of products like wine, olive oil, and meat. virginia.eduoeno-one.eu While Tetrapropylammonium-¹⁵N bromide is a synthetic compound with a defined isotopic enrichment, the techniques of isotopic ratio analysis are fundamental to verifying the source of nitrogen in a wide array of natural and synthetic materials.

Stable isotope labeling is an indispensable tool for elucidating complex chemical and biochemical pathways. nih.govnih.gov By introducing a ¹⁵N-labeled compound into a system, researchers can trace the "fate" of the nitrogen atom through a series of reactions. nih.gov This technique, often called stable isotope-resolved metabolomics (SIRM), involves administering a labeled substrate (e.g., a ¹⁵N-labeled amino acid) to cells, tissues, or whole organisms. nih.gov

After a set period, metabolites are extracted and analyzed by mass spectrometry or NMR. The presence and position of the ¹⁵N label in various downstream products reveal the metabolic pathways that were active and can quantify the flux through different routes. nih.gov This method has been instrumental in mapping metabolic networks, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, and in understanding how these pathways are altered in diseases like cancer. nih.govnih.gov Similarly, a labeled compound like Tetrapropylammonium-¹⁵N bromide could be used in environmental or chemical studies to trace its degradation pathway or its interactions within a complex system.

Future Perspectives and Emerging Research Areas

Synergistic Approaches: Combining Advanced Experimental Techniques with Computational Methods

The future of molecular science lies in the integration of experimental data with high-level computational modeling. For Tetrapropylammonium-15N bromide, this synergy will be particularly fruitful. Advanced experimental techniques, most notably ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, can provide precise data on the local electronic environment of the nitrogen atom within the quaternary ammonium (B1175870) cation. These experimental chemical shifts and coupling constants can serve as stringent benchmarks for validating and refining computational models.

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict NMR parameters and provide a theoretical framework for understanding the observed experimental data. This combined approach will allow researchers to:

Correlate Spectroscopic Data with Molecular Structure and Dynamics: By matching experimental ¹⁵N NMR data with computational models, a more accurate picture of the conformation and dynamics of the tetrapropylammonium (B79313) cation in different environments (e.g., in solution, at interfaces, or within crystalline lattices) can be developed.

Probe Intermolecular Interactions: The ¹⁵N nucleus is highly sensitive to its local environment. Synergistic approaches can be used to study subtle intermolecular interactions, such as ion-pairing with the bromide anion and interactions with solvent molecules. rsc.org

Predict Properties of New Materials: Computational screening of materials incorporating this compound can guide experimental efforts by predicting the properties of hypothetical structures, saving valuable laboratory time and resources.

A hypothetical example of how experimental and computational data could be synergistically applied is presented in the table below.

Solvent SystemExperimental ¹⁵N NMR Chemical Shift (ppm)Computationally Predicted ¹⁵N NMR Chemical Shift (ppm)Inferred Dominant Interaction
Water350.2351.0Hydrogen bonding with solvent
Chloroform345.8346.5Ion pairing with bromide
Methanol348.5349.1Combination of solvation and ion pairing

Note: The data in this table is hypothetical and for illustrative purposes only.

Development of New this compound-Based Materials with Tailored Properties

Tetrapropylammonium salts are well-known as structure-directing agents (SDAs) in the synthesis of microporous materials like zeolites. wikipedia.orgacs.orgnih.gov The use of the ¹⁵N-labeled version of tetrapropylammonium bromide will provide an unprecedented level of insight into the crystallization mechanisms of these materials. By using techniques such as solid-state ¹⁵N NMR, researchers can track the location, orientation, and mobility of the SDA within the forming zeolite framework. This knowledge is crucial for the rational design of new materials with tailored properties.

Future research in this area will likely focus on:

Understanding Nucleation and Growth: ¹⁵N NMR can be used to monitor the early stages of zeolite crystallization, providing insights into the role of the SDA in directing the formation of specific pore structures.

Creating Novel Zeolite Frameworks: By understanding the structure-directing role of the tetrapropylammonium cation at a molecular level, it may be possible to design new SDAs to target the synthesis of zeolites with novel topologies and functionalities.

Functional Materials: Beyond zeolites, this compound could be used in the synthesis of other functional materials, such as metal-organic frameworks (MOFs) and deep eutectic solvents, where the cation plays a key role in determining the final properties of the material. researchgate.net

Exploration of this compound as an Advanced Spectroscopic Probe for Dynamic Chemical Systems

The ¹⁵N nucleus is an excellent probe for NMR spectroscopy due to its spin of 1/2 and its sensitivity to the local chemical environment. The low natural abundance of ¹⁵N (0.37%) means that spectra of ¹⁵N-labeled compounds are free from background signals, providing clean and unambiguous data. nih.govfrontiersin.org this compound is therefore an ideal candidate for use as a spectroscopic probe to study a wide range of dynamic chemical systems.

Emerging applications in this area include:

Ion Transport in Membranes and Electrolytes: The movement of the ¹⁵N-labeled tetrapropylammonium cation can be monitored by NMR to study ion transport mechanisms in biological and synthetic membranes, as well as in novel electrolyte systems for batteries and other electrochemical devices.

Phase Transfer Catalysis: As a phase transfer catalyst, the tetrapropylammonium cation facilitates the reaction between reactants in immiscible phases. ¹⁵N NMR can be used to study the mechanism of this process by probing the interactions of the catalyst at the liquid-liquid interface.

Binding Studies: The change in the ¹⁵N NMR signal upon interaction with other molecules or surfaces can be used to study binding events and determine binding constants. This has applications in areas such as drug discovery and sensor development.

Broader Impact of ¹⁵N-Labeled Quaternary Ammonium Salts in Fundamental and Applied Chemical Research

The research and applications stemming from this compound are indicative of a broader trend in the use of ¹⁵N-labeled quaternary ammonium salts across various scientific disciplines. The ability to precisely track the fate of the nitrogen atom in these compounds has far-reaching implications.

Metabolic Studies: In biochemistry, ¹⁵N-labeled quaternary ammonium compounds can be used as tracers to study metabolic pathways and the biotransformation of these compounds in living organisms. alfa-chemistry.com

Environmental Science: The environmental fate and transport of quaternary ammonium compounds, which are widely used as surfactants and disinfectants, can be studied using ¹⁵N-labeled analogues to track their distribution and degradation in soil and water.

Agricultural Research: ¹⁵N-labeled compounds are used to study the uptake and metabolism of nitrogen-containing fertilizers and herbicides in plants, leading to the development of more efficient and environmentally friendly agricultural practices. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying Tetrapropylammonium-15N bromide, and how do isotopic labeling protocols affect yield?

  • Methodology : Synthesis typically involves quaternization of tripropylamine with 15N-labeled propyl bromide in anhydrous ethanol or acetonitrile under reflux (70–80°C for 24–48 hours). Isotopic labeling requires strict control of nitrogen source purity (e.g., using 15N-enriched propyl bromide) .
  • Purification : Recrystallization from acetone/ethyl acetate mixtures is common. Conductivity measurements (e.g., using Fuoss equation analysis) verify ionic purity, with deviations indicating residual solvents or unreacted precursors .

Q. How is this compound characterized in solution-phase studies, and what solvent systems are optimal for conductivity measurements?

  • Techniques : Limiting molar conductance (Λ°) and association constants (KA) are derived via Fuoss-Hsia-Fernández-Prini equations. Solvents like 2-ethoxyethanol/water mixtures (25–75% mass fractions) minimize ionic association, ensuring accurate Λ° values .
  • Data Interpretation : Lower Λ° in high 2-ethoxyethanol content (ω1 = 0.75) suggests weak ion-solvent interactions, requiring temperature-dependent studies (308–323 K) to resolve anomalies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Limits : Interim short-term environmental screening levels (ESL) for aqueous solutions are 50 µg/m³ (inhalation) and 5 µg/m³ (long-term). Use fume hoods, nitrile gloves, and sealed containers to avoid dermal/ocular exposure .
  • Waste Management : Neutralize with dilute HNO3 before disposal to prevent bromide release into drains .

Advanced Research Questions

Q. How does the 15N isotopic label influence NMR spectral analysis compared to unlabeled analogs?

  • 15N NMR Sensitivity : The 15N nucleus (I = ½) provides sharp, quantifiable signals despite low natural abundance. Chemical shifts (~30–50 ppm for quaternary ammonium) help track ionic interactions in supramolecular systems .
  • Applications : Used to study ion-pairing dynamics in non-aqueous electrolytes (e.g., lithium-ion batteries) or as a tracer in metabolic labeling experiments .

Q. What role does this compound play in ion-pair chromatography, and how can retention times be optimized?

  • Mechanism : Acts as an ion-pairing agent for acidic analytes (e.g., nucleic acids). Retention is tuned by adjusting counterion concentration (e.g., hexafluorophosphate) and mobile phase pH (3.0–5.0) .
  • Method Development : Use LiChropur™-grade reagent (≥99.5% purity) to minimize baseline noise in HPLC. Validate with spiked recovery tests in biological matrices .

Q. How can contradictory data on ionic association behavior in solvent mixtures be resolved?

  • Case Study : In 2-ethoxyethanol/water mixtures, Fuoss analysis shows free ions dominate at ω1 = 0.25 but slight association occurs at ω1 = 0.75. Use molecular dynamics (MD) simulations to model solvent structuring effects .
  • Validation : Cross-reference conductivity data with FT-IR spectroscopy (C-Br stretching at 600–650 cm⁻¹) to detect ion-pair formation .

Q. What are the applications of this compound in studying interfacial phenomena in perovskite solar cells?

  • Role : As a surface passivator, it reduces trap states at perovskite/hole-transport layer interfaces. XPS and UPS data confirm bromide incorporation improves band alignment, enhancing open-circuit voltage (VOC) .
  • Experimental Design : Optimize spin-coating concentration (0.1–1.0 mM in IPA) and anneal at 100°C for 10 minutes. Compare with control devices using unlabeled analogs to isolate isotopic effects .

Methodological Notes

  • Data Reproducibility : Source reagents from NIST-validated suppliers (e.g., NIST Chemistry WebBook) to ensure consistency in physicochemical properties .
  • Contradiction Management : Use multivariate analysis (e.g., PCA) to distinguish solvent-specific artifacts from true ionic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrapropylammonium-15N bromide
Reactant of Route 2
Reactant of Route 2
Tetrapropylammonium-15N bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.